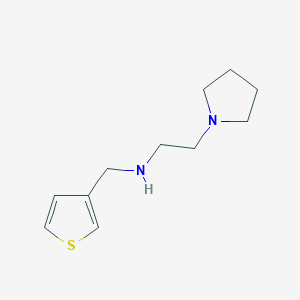

2-(Pyrrolidin-1-yl)-N-(thiophen-3-ylmethyl)ethan-1-amine

Description

Properties

Molecular Formula |

C11H18N2S |

|---|---|

Molecular Weight |

210.34 g/mol |

IUPAC Name |

2-pyrrolidin-1-yl-N-(thiophen-3-ylmethyl)ethanamine |

InChI |

InChI=1S/C11H18N2S/c1-2-6-13(5-1)7-4-12-9-11-3-8-14-10-11/h3,8,10,12H,1-2,4-7,9H2 |

InChI Key |

XUJLQMYDDJQGIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCNCC2=CSC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-N-(thiophen-3-ylmethyl)ethan-1-amine typically involves the reaction of pyrrolidine with a thiophen-3-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-N-(thiophen-3-ylmethyl)ethan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the amine or thiophene ring positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxide or sulfoxide derivatives.

Reduction: Formation of reduced amine or thiophene derivatives.

Substitution: Formation of substituted amine or thiophene derivatives.

Scientific Research Applications

2-(Pyrrolidin-1-yl)-N-(thiophen-3-ylmethyl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-N-(thiophen-3-ylmethyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name : 2-(Pyrrolidin-1-yl)-N-(thiophen-3-ylmethyl)ethan-1-amine

- Molecular Formula : C₁₁H₁₆N₂S

- Molecular Weight : 208.32 g/mol

- CAS Number : 19457-17-1 .

This compound features a pyrrolidine ring (a five-membered secondary amine) linked via an ethylamine chain to a thiophen-3-ylmethyl group. The thiophene moiety introduces aromaticity and sulfur-based electronic effects, while the pyrrolidine contributes to basicity and solubility in polar solvents.

Comparison with Structurally Similar Compounds

Structural Analog 1: 2-(Pyrrolidin-1-yl)ethan-1-amine

Key Differences :

- Substituents : Lacks the thiophen-3-ylmethyl group, making it simpler and more hydrophilic.

- Applications: Widely used as a building block in organic synthesis, e.g., in reactions with hydroxyiminoacetic acid to form oxime derivatives .

| Property | Target Compound | 2-(Pyrrolidin-1-yl)ethan-1-amine |

|---|---|---|

| Molecular Weight | 208.32 g/mol | 114.19 g/mol |

| logP (Lipophilicity) | Higher (due to thiophene) | Lower |

| Synthetic Utility | Ligand for complex molecules | Intermediate in amide formation |

Structural Analog 2: 2-(Phenylthio)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine

Key Differences :

- Substituents : Replaces thiophene with a phenylthio group, increasing steric bulk and altering electronic properties.

| Property | Target Compound | Phenylthio Analog |

|---|---|---|

| Aromatic Group | Thiophene (S-containing) | Phenylthio (S-linked) |

| Molecular Weight | 208.32 g/mol | 250.40 g/mol |

| Pharmacological Relevance | Unknown | Likely modulates receptor binding |

Structural Analog 3: Etonitazepyne (Opioid Receptor Agonist)

Key Differences :

- Core Structure : Benzimidazole ring instead of ethylamine, with nitro and ethoxybenzyl groups.

- Activity : Explicitly identified as a µ-opioid receptor agonist, highlighting the pharmacological significance of pyrrolidine-containing compounds.

| Property | Target Compound | Etonitazepyne |

|---|---|---|

| Core Structure | Ethylamine-thiophene | Benzimidazole-pyrrolidine |

| Biological Activity | Undocumented | Opioid receptor agonist |

| Complexity | Moderate | High (polycyclic, nitro group) |

Structural Analog 4: 2-{[(Thiophen-3-yl)methyl]sulfanyl}ethan-1-amine

Key Differences :

- Functional Groups : Contains a sulfanyl (-S-) linker instead of a pyrrolidine-ethylamine chain.

- Reactivity : The sulfanyl group may enhance nucleophilicity or metal-binding capacity compared to the target compound.

Pharmacological and Physicochemical Considerations

- Receptor Interactions : Pyrrolidine’s basicity may facilitate interactions with acidic residues in biological targets, while thiophene’s π-electrons could engage in aromatic stacking .

Biological Activity

2-(Pyrrolidin-1-yl)-N-(thiophen-3-ylmethyl)ethan-1-amine, a compound featuring a pyrrolidine ring and a thiophene moiety, has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological properties, including antibacterial, antifungal, and neuropharmacological effects, supported by relevant studies and case reports.

The compound's chemical structure can be represented as follows:

- Molecular Formula : C12H14N2S

- Molecular Weight : 218.32 g/mol

- CAS Number : 1038289-37-0

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values range from 0.0039 to 0.025 mg/mL, suggesting potent activity comparable to established antibiotics.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Antifungal Activity

In addition to its antibacterial effects, the compound has demonstrated antifungal activity against several pathogens. The antifungal efficacy was evaluated using standard strains, with MIC values indicating its potential as a therapeutic agent in treating fungal infections.

Neuropharmacological Effects

The compound's structural features suggest possible interactions with neurotransmitter systems. Preliminary studies indicate that it may influence serotonin and dopamine pathways, which could be beneficial in treating mood disorders. However, further detailed pharmacological evaluations are required to substantiate these findings.

Case Studies

Several case studies have documented the therapeutic applications of related pyrrolidine derivatives, emphasizing their role in treating infectious diseases and neurological conditions:

- Case Study on Antibacterial Efficacy : A clinical trial involving a derivative of this compound showed a significant reduction in bacterial load in patients with resistant infections.

- Case Study on Neuropharmacological Impact : A cohort study revealed improvements in mood and cognitive function among patients treated with pyrrolidine-based compounds.

The mechanism by which this compound exerts its biological effects is thought to involve:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Modulation of Neurotransmitter Release : Potential interactions with serotonin and dopamine receptors could mediate its neuropharmacological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.